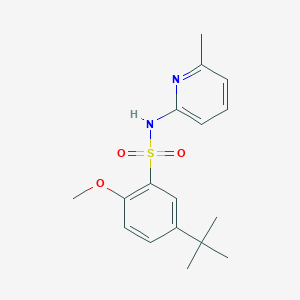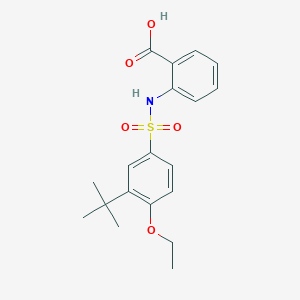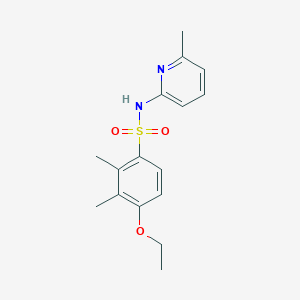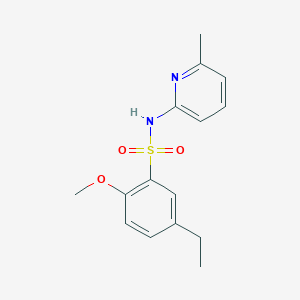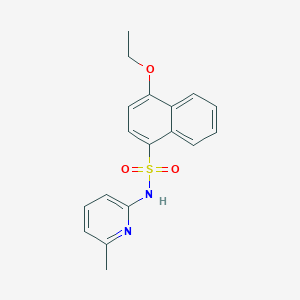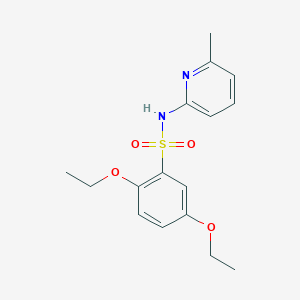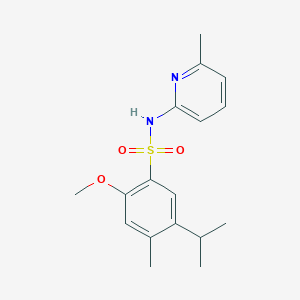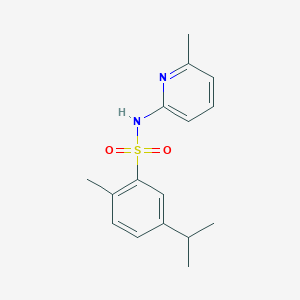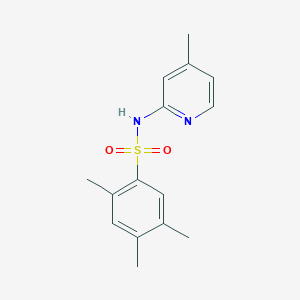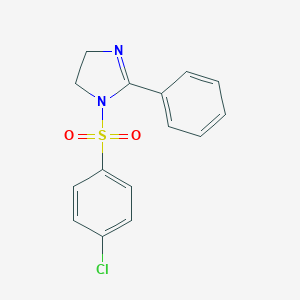
1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl groups, and sulfonyl group would contribute to its overall structure. The chlorophenyl group attached to the sulfonyl group would likely have an impact on the compound’s electronic properties .作用机制
The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for the growth and survival of cancer cells. This compound has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cancer cells. It has also been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to have anti-inflammatory and analgesic properties. It has also been found to modulate the immune system, and has been shown to enhance the activity of certain immune cells.
实验室实验的优点和局限性
One of the main advantages of 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is its potential as a new drug candidate for the treatment of cancer. Its ability to inhibit the growth of cancer cells in vitro and in animal models makes it a promising candidate for further development. However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for research on 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as inflammation and pain. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which will be important for the development of new drugs based on this compound.
合成方法
The synthesis of 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzenesulfonyl chloride with phenylhydrazine in the presence of a base. The resulting product is then cyclized to form the imidazole ring. Other methods include the use of different starting materials and reaction conditions, but the basic strategy remains the same.
科学研究应用
1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound is able to inhibit the growth of cancer cells in vitro, and has also been found to be effective against a range of cancer cell lines in animal models.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-13-6-8-14(9-7-13)21(19,20)18-11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIRVHVWOBLJOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



